molecular formula C17H19NO3 B269312 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide

3-(benzyloxy)-N-(3-hydroxypropyl)benzamide

Cat. No. B269312
M. Wt: 285.34 g/mol
InChI Key: WLFIBRWPUIXIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-(3-hydroxypropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative that has been synthesized using various methods. The compound has shown promising results in various research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression. The compound has also been found to inhibit the activity of the dopamine transporter, which is a protein that transports dopamine from the synapse back into the presynaptic neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide have been extensively studied. The compound has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide in lab experiments is its ability to selectively inhibit enzymes and receptors. This allows researchers to study the specific effects of inhibiting these targets. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

For the study of 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide include the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 3-hydroxypropylamine with 3-bromoanisole in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. Another method involves the reaction of 3-hydroxypropylamine with 3-bromoanisole in the presence of a palladium catalyst, followed by the addition of benzyl chloride to obtain the final product.

Scientific Research Applications

3-(benzyloxy)-N-(3-hydroxypropyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-(benzyloxy)-N-(3-hydroxypropyl)benzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(3-hydroxypropyl)-3-phenylmethoxybenzamide

InChI

InChI=1S/C17H19NO3/c19-11-5-10-18-17(20)15-8-4-9-16(12-15)21-13-14-6-2-1-3-7-14/h1-4,6-9,12,19H,5,10-11,13H2,(H,18,20)

InChI Key

WLFIBRWPUIXIDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCCO

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCCO

Origin of Product

United States

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